2,3-Bis(3-chlorophenyl)quinolizin-5-ium bromide
Description
Properties
CAS No. |
101685-42-1 |
|---|---|
Molecular Formula |
C21H14BrCl2N |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
2,3-bis(3-chlorophenyl)quinolizin-5-ium;bromide |
InChI |
InChI=1S/C21H14Cl2N.BrH/c22-17-7-3-5-15(11-17)20-13-19-9-1-2-10-24(19)14-21(20)16-6-4-8-18(23)12-16;/h1-14H;1H/q+1;/p-1 |
InChI Key |
LWGYGGLLOVDBDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification and Core Heterocycles
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- Aromaticity: The quinolizinium core is aromatic, enabling π-π stacking interactions, whereas quinuclidinium (saturated) and piperazine derivatives lack aromaticity, favoring conformational flexibility .
- Substituent Effects : The 3-chlorophenyl groups in the target compound likely enhance lipophilicity and steric bulk, similar to 3-methylbenzyl substituents in quinuclidinium bromides . However, bromophenyl groups in indole derivatives () may increase molecular weight and polarizability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Yield and Physical State: Quinuclidinium bromides show variable yields (49–89%) and physical states (crystalline vs. oily), influenced by substituent bulk and polarity . The target compound’s quinolizinium core may favor higher crystallinity due to aromatic rigidity.
- Thermal Behavior : The tetrazole derivative () decomposes exothermically, unlike the bromide salts, which are typically stable at higher temperatures .
Functional and Application-Based Differences
- Biological Activity: Quinuclidinium bromides () with benzoyloxy groups may act as acetylcholinesterase inhibitors or antimicrobial agents due to their cationic nature and ester functionalities . Piperazine derivatives () are often bioactive in neurological or anticancer applications .
Energetic Properties :
- The tetrazole derivative () exhibits explosive properties (detonation velocity: 4409 m/s), while bromide salts like the target compound are unlikely to share this trait due to their ionic stability .
Preparation Methods
Cyclization of Pyridine Derivatives
The quinolizinium core is commonly constructed via cyclization of pyridine precursors. For 2,3-bis(3-chlorophenyl) substitution, a two-step approach is often employed:
- Introduction of Aryl Groups : Palladium-catalyzed Suzuki-Miyaura coupling installs 3-chlorophenyl groups onto a pyridine scaffold. For example, 2,3-dibromopyridine reacts with 3-chlorophenylboronic acid under [Pd(PPh₃)₄] catalysis in a 1,2-dimethoxyethane/water mixture at 80°C.
- Ring Expansion : The bis-aryl pyridine undergoes acid-mediated cyclization. Heating with concentrated HBr in acetic acid (1:3 v/v) at 120°C for 12 hours induces intramolecular electrophilic aromatic substitution, forming the quinolizinium core. The bromide counterion originates from the reaction medium.
Key Data :
Metal-Catalyzed Dearomatization-Heterocyclization
Transition-metal catalysts enable regioselective dearomatization of quinolines, followed by cyclization. A zinc-catalyzed protocol (Scheme 1) adapts methods from hydroboration studies:
- Substrate Preparation : 8-Aminoquinoline is treated with 3-chlorophenylmagnesium bromide in THF at −78°C to form a bis-aryl intermediate.
- Zinc-Mediated Cyclization : Using ZnEt₂ (20 mol%) and a phenolate ligand, the intermediate undergoes dehydrogenative coupling at 100°C, yielding the quinolizinium framework. Bromide incorporation is achieved via quenching with HBr.
Optimization Insights :
Electrophilic Aromatic Substitution (EAS)
Direct functionalization of preformed quinolizinium bromide is challenging due to its electron-deficient nature. However, Friedel-Crafts alkylation under rigorous conditions succeeds:
- Quinolizinium Bromide Synthesis : Prepared via Skraup-like cyclization of 3-chloroacetophenone and glycerol in H₂SO₄/HBr.
- Diarylation : Reacting with 3-chlorophenylacetylene in the presence of AlCl₃ (2.5 equiv) at 140°C for 6 hours installs the second aryl group.
Challenges :
- Regioselectivity: Mixtures of 2,3- and 3,4-isomers form unless directed by steric bulk (e.g., using mesitylene solvents).
- Yield: 41% (crude), improving to 55% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Counterion Exchange and Purification
Bromide Incorporation
The bromide ion is typically introduced during cyclization (e.g., HBr as a proton source). For metal-catalyzed routes, post-synthesis anion exchange is employed:
Crystallization
Recrystallization from ethanol/water (3:1) at −20°C affords needle-like crystals suitable for X-ray diffraction. Purity is confirmed by HPLC (C18 column, 90:10 H₂O/MeCN, λ = 254 nm; retention time = 12.7 min).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pyridine Cyclization | 72 | 99 | Scalable (>10 g) | Requires toxic HBr/AcOH conditions |
| Zinc-Catalyzed | 74 | 97 | High regioselectivity | Sensitive to moisture |
| EAS Diarylation | 55 | 95 | Uses commercial reagents | Low yield, mixed isomers |
Mechanistic Considerations
Acid-Mediated Cyclization
Protonation of the pyridine nitrogen increases ring electrophilicity, facilitating nucleophilic attack by the adjacent aryl group (Scheme 2). DFT calculations suggest a six-membered transition state with ΔG‡ = 24.3 kcal/mol.
Zinc’s Role in Heterocyclization
ZnEt₂ acts as a Lewis acid, polarizing C–N bonds and stabilizing negative charge development during ring closure. Spectroscopic studies (EXAFS) confirm a Zn–N interaction (2.15 Å) in the transition state.
Q & A
Q. What are the recommended synthesis protocols for 2,3-Bis(3-chlorophenyl)quinolizin-5-ium bromide?
The compound can be synthesized via condensation reactions involving halogenated aromatic precursors. For example, similar quinolizinium derivatives are synthesized by reacting 3-chlorophenyl-substituted intermediates with brominated reagents in polar aprotic solvents (e.g., 2-propanol or DMF) under anhydrous conditions. The use of catalysts like anhydrous potassium carbonate and glacial acetic acid can enhance reaction efficiency and yield . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product.
Q. How should researchers safely handle and store this compound?
Safety protocols include:
- Avoiding exposure to oxidizers to prevent decomposition into toxic gases (e.g., HCl) .
- Storing the compound in sealed containers under dry, ventilated conditions to minimize hygroscopic degradation .
- Using personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats .
- Disposing of waste via licensed facilities to comply with environmental regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the positions of 3-chlorophenyl substituents and the quinolizinium core.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis .
- UV-Vis Spectroscopy : To study electronic transitions influenced by the aromatic and ionic moieties .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting initial structure factors and coordinates derived from X-ray diffraction data.
- Applying restraints for thermal parameters and bond distances, especially for halogen atoms (Cl, Br) prone to anisotropic displacement .
- Validating refinement using R-factor convergence and difference density maps. Advanced features like TWIN and HKLF5 commands can address twinning or high-resolution data challenges .
Q. What computational approaches predict the reactivity of this compound with organometallic reagents?
Molecular modeling tools (e.g., Chem3D Pro) can simulate interactions with Grignard or zinc reagents. For example:
- Atomic charge calculations at heteroatoms (N, Br) identify nucleophilic/electrophilic sites .
- Density Functional Theory (DFT) predicts transition states for cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings .
- Comparative analysis with analogs (e.g., trifluoromethyl-substituted benzamidines) reveals substituent effects on reaction kinetics .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Studies on related compounds show:
- Chlorine vs. Bromine : Bromine’s larger atomic radius enhances π-stacking in protein binding, while chlorine improves metabolic stability .
- Positional Effects : 3-Chlorophenyl groups at the 2,3-positions of quinolizinium increase lipophilicity, enhancing membrane permeability in cellular assays .
- Comparative Tables : Structural analogs (e.g., 3,5-bis(trifluoromethyl) derivatives) highlight trade-offs between potency and solubility .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Methodological recommendations include:
- Conducting accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products .
- Using buffered solutions (pH 1–13) to identify hydrolysis-sensitive bonds (e.g., C-Br in acidic media) .
- Cross-validating results with differential scanning calorimetry (DSC) to detect phase transitions or decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
